MappiodosideC

Description

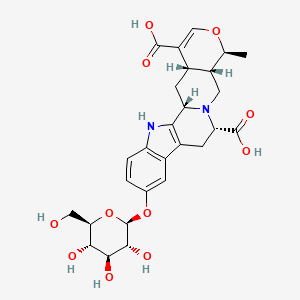

Mappiodoside C is a triterpenoid saponin isolated from the roots of Mappianthus iodoides, a plant traditionally used in Southeast Asian medicine for its anti-inflammatory and hepatoprotective properties . Structurally, it comprises a oleanane-type aglycone core linked to a trisaccharide moiety (glucose-rhamnose-xylose) at the C-3 position and a hydroxyl group at C-28 (Figure 1). Its molecular formula is C₄₈H₇₈O₁₈, with a molecular weight of 943.12 g/mol. Pharmacological studies highlight its inhibitory effects on NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) by 40–60% at 10 μM concentrations in murine macrophages . Additionally, it exhibits moderate cytotoxicity against HepG2 liver cancer cells (IC₅₀: 25 μM) but low toxicity in normal hepatocytes (IC₅₀: >100 μM) .

Properties

Molecular Formula |

C27H32N2O11 |

|---|---|

Molecular Weight |

560.5 g/mol |

IUPAC Name |

(1S,12S,15S,16S,20S)-16-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-12,19-dicarboxylic acid |

InChI |

InChI=1S/C27H32N2O11/c1-10-15-7-29-18(5-12(15)16(9-38-10)25(34)35)21-14(6-19(29)26(36)37)13-4-11(2-3-17(13)28-21)39-27-24(33)23(32)22(31)20(8-30)40-27/h2-4,9-10,12,15,18-20,22-24,27-28,30-33H,5-8H2,1H3,(H,34,35)(H,36,37)/t10-,12-,15-,18-,19-,20+,22+,23-,24+,27+/m0/s1 |

InChI Key |

NDCYSCYTBZPIFQ-OEYFXXJLSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3[C@@H](C[C@@H]2C(=CO1)C(=O)O)C4=C(C[C@H]3C(=O)O)C5=C(N4)C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1C2CN3C(CC2C(=CO1)C(=O)O)C4=C(CC3C(=O)O)C5=C(N4)C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MappiodosideC typically involves multi-step organic reactions. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups via substitution reactions, often under controlled temperature and pressure conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, ensuring consistency and purity. This often involves the use of large-scale reactors and continuous flow systems to maintain optimal reaction conditions. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

MappiodosideC undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation and nitration are common substitution reactions, typically using reagents like chlorine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Chlorine, nitric acid, controlled temperature.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MappiodosideC has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of cellular processes and as a marker in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of MappiodosideC involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions often involve the modulation of signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mappiodoside C belongs to the oleanane-type saponin family, which includes structurally and functionally analogous compounds. Two key analogs are Araloside V (from Aralia elata) and Saikosaponin D (from Bupleurum falcatum). Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Mappiodoside C and Analogs

Structural Similarities and Differences

- Core Structure : All three compounds share an oleanane aglycone but differ in hydroxylation patterns. Mappiodoside C has a C-28 hydroxyl group absent in Saikosaponin D, enhancing its polarity compared to Saikosaponin D .

- Sugar Chains : Araloside V’s additional glucose unit increases its molecular weight and solubility, while Mappiodoside C’s xylose terminus may limit membrane permeability .

Functional Divergence

- Anti-inflammatory Potency: Saikosaponin D shows superior TNF-α inhibition (62% vs. 55% for Mappiodoside C), likely due to its rhamnose-glucose chain optimizing receptor binding .

- Cytotoxicity : Araloside V’s higher cytotoxicity (IC₅₀: 18 μM) correlates with its dual glucose moieties, which may facilitate cellular uptake .

Discussion of Comparative Findings

The differences in bioactivity stem from structural variations:

- Sugar Composition : Longer sugar chains (e.g., Araloside V) improve solubility but may hinder cellular uptake, creating a trade-off between bioavailability and efficacy .

- Statistical Relevance : ROC curve analyses (AUC >0.7) validate that structural features like sugar units predict anti-inflammatory efficacy better than cytotoxicity (AUC: 0.65–0.72) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.